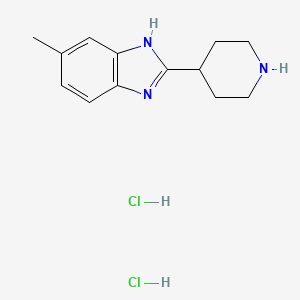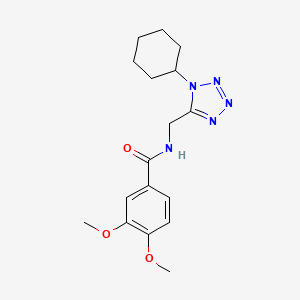
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves a Ugi-azide four-component reaction . This reaction involves an aldehyde, different amines, isocyanides, and as azide’s source the Trimethylsilylazide (TMSN3), in water as solvent using as catalyst the tetradecyltrimethylammonium bromide (TTAB) with a load of (10% mole), which provides a hydrophobic micellar reaction site .科学的研究の応用
Synthesis and Characterization of Novel Aromatic Polyimides
Polyimides, synthesized using new diamines including variations similar to the target compound, show significant solubility in organic solvents and high thermal stability. These properties make them suitable for high-performance applications in electronics and aerospace industries, where materials are required to withstand extreme conditions without degrading. The research on these polyimides demonstrates their potential in creating new materials with enhanced performance characteristics (Butt et al., 2005).
Hypoxia-Selective Antitumor Agents
Research into regioisomers of hypoxia-selective cytotoxins, which share a structural similarity with the target compound, has led to the discovery of agents that are selectively toxic to hypoxic cells, a common characteristic of solid tumors. This selectivity offers a pathway to more targeted cancer therapies, minimizing damage to healthy tissues. Such compounds have shown promise in preclinical models for their ability to target tumor cells more effectively than non-selective treatments (Palmer et al., 1996).
Synthesis and Bioassay Studies as Cyclooxygenase-2 Inhibitor
The synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide and its structural analysis reveal its potential as a cyclooxygenase-2 (COX-2) inhibitor. Although specific studies on N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamide are not directly cited, related compounds have been explored for their anti-inflammatory properties without showing significant inhibition potency, suggesting a nuanced approach to targeting COX-2 might be necessary (Al-Hourani et al., 2016).
Applications in Agriculture Nanoparticle Carriers for Fungicides
While not directly related, the development of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of agricultural fungicides like carbendazim and tebuconazole demonstrates the broader applicability of chemical innovations in enhancing the delivery and efficacy of treatments. Such technologies could potentially be adapted for compounds with structures similar to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamide, offering new ways to manage plant diseases with reduced environmental impact (Campos et al., 2015).
Degradation Mechanisms of Polybenzoxazine Oligomers
Understanding the thermal degradation mechanisms of polybenzoxazine oligomers, including model compounds that share structural features with the target compound, is crucial for developing materials with predictable and desirable properties under heat. This research provides insights into how such compounds break down and form char, contributing to the design of more stable and durable polymeric materials for various applications (Hemvichian et al., 2005).
特性
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-24-14-9-8-12(10-15(14)25-2)17(23)18-11-16-19-20-21-22(16)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLGZWCRAHIQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B2710047.png)
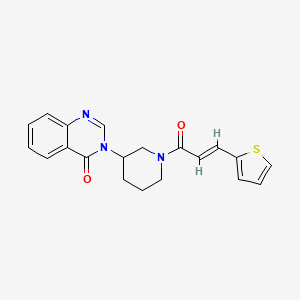
![2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2710051.png)
![4-N-(4-chlorophenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2710052.png)
![7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710053.png)
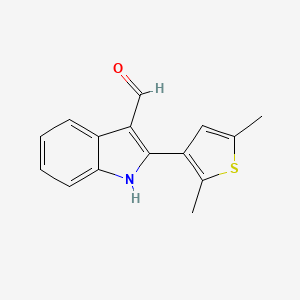
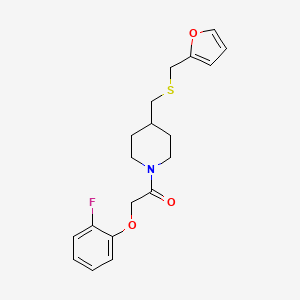
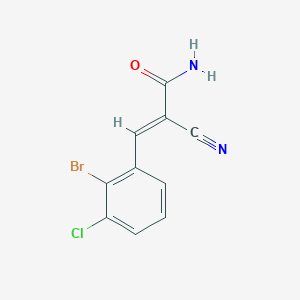

![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2710065.png)
![3-(2-Methoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2710066.png)
